molecular formula C17H16ClN3O2 B13093044 Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13093044
M. Wt: 329.8 g/mol
InChI Key: GHZLSHLQRLIHRX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-chloro-3-formylquinoline under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites .

Comparison with Similar Compounds

Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-3-11-5-7-12(8-6-11)14-9-15(18)21-16(20-14)13(10-19-21)17(22)23-4-2/h5-10H,3-4H2,1-2H3

InChI Key

GHZLSHLQRLIHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)Cl)C(=O)OCC

Origin of Product

United States

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